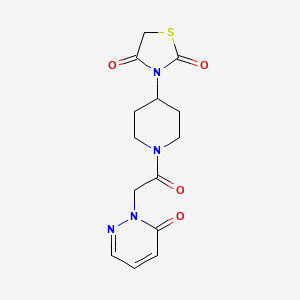
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential use in the treatment of various diseases, including diabetes, cancer, and inflammation.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, as part of the broader family of thiazolidine-2,4-diones, has been the subject of various synthetic and biological activity studies. Researchers have synthesized a range of thiazolidine-2,4-dione derivatives to explore their chemical properties and potential applications. For instance, the synthesis of oxazolidines, thiazolidines, and their bicyclic derivatives from α-amino acid ethyl esters has been demonstrated, showcasing the versatility of these compounds in creating complex molecular structures with potential medicinal applications (Badr, Aly, Fahmy, & Mansour, 1981).
Biological Activities
The thiazolidine-2,4-dione scaffold is known for its broad spectrum of biological activities. A notable example includes the synthesis and evaluation of 5-(aminomethylene)thiazolidine-2,4-dione derivatives, which displayed significant antibacterial and antifungal properties. This study highlights the compound's potential as a basis for developing new antimicrobial agents, emphasizing its good to excellent activity against various pathogens (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Applications in Drug Discovery
The structural diversity and biological activity of thiazolidine-2,4-dione derivatives have made them a focal point in drug discovery research. For example, the synthesis of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones and their subsequent screening revealed promising antibacterial and antifungal activities. This suggests a potential for these compounds to be developed into new therapeutic agents, particularly as antifungal drugs (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).
Mechanism of Action
Target of Action
The primary target of the compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione is the thyroid hormone receptor β (THR-β) . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
The compound 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione acts as an agonist at the thyroid hormone receptor β (THR-β) . This means it binds to this receptor and activates it, leading to a series of downstream effects .
Biochemical Pathways
Upon activation of the thyroid hormone receptor β (THR-β) by 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione, a series of biochemical pathways are affected. These primarily involve the regulation of lipid levels, including the reduction of LDL cholesterol (LDL-C) and triglycerides (TG) .
Pharmacokinetics
It has been reported that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis .
Result of Action
The molecular and cellular effects of the action of 3-{1-[2-(6-oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione include a decrease in LDL cholesterol (LDL-C) and triglycerides (TG) levels . These effects are observed when the compound is administered at once daily oral doses of 50 mg or higher for 2 weeks .
Action Environment
It is known that the compound exhibits an excellent safety profile and is efficacious at doses that show no impact on the central thyroid axis , suggesting that it may have a wide therapeutic window and could be less susceptible to environmental influences.
properties
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c19-11-2-1-5-15-17(11)8-12(20)16-6-3-10(4-7-16)18-13(21)9-23-14(18)22/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAOETFGZXGSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2684264.png)
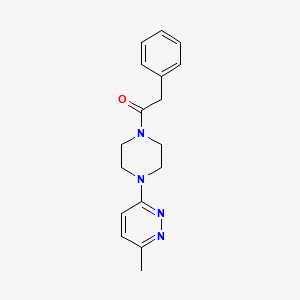
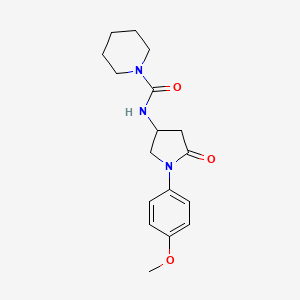
![N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B2684268.png)


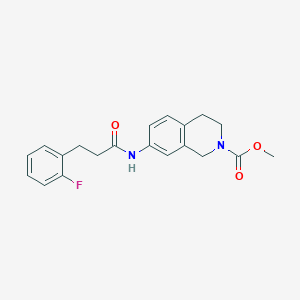
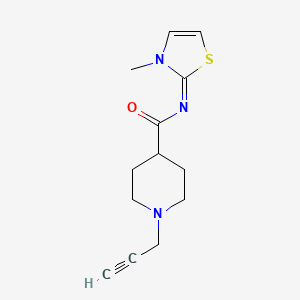

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2684280.png)



![3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2684287.png)